molecular formula C22H18ClN5O2 B4085755 N-[4-[6-amino-1-(3-chlorophenyl)-5-cyano-3-methyl-4H-pyrano[2,3-c]pyrazol-4-yl]phenyl]acetamide

N-[4-[6-amino-1-(3-chlorophenyl)-5-cyano-3-methyl-4H-pyrano[2,3-c]pyrazol-4-yl]phenyl]acetamide

Cat. No.: B4085755
M. Wt: 419.9 g/mol
InChI Key: FZAWHHFNCLCWFV-UHFFFAOYSA-N
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Description

N-[4-[6-amino-1-(3-chlorophenyl)-5-cyano-3-methyl-4H-pyrano[2,3-c]pyrazol-4-yl]phenyl]acetamide is a complex organic compound with a unique structure that includes a pyrano[2,3-c]pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[6-amino-1-(3-chlorophenyl)-5-cyano-3-methyl-4H-pyrano[2,3-c]pyrazol-4-yl]phenyl]acetamide typically involves multi-step organic reactions. The key steps include:

    Formation of the pyrano[2,3-c]pyrazole core: This can be achieved through a cyclization reaction involving appropriate precursors such as 3-chlorobenzaldehyde, malononitrile, and hydrazine derivatives under basic conditions.

    Functionalization of the core: Introduction of the amino and cyano groups is done through nucleophilic substitution reactions.

    Acetylation: The final step involves the acetylation of the phenyl ring using acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling up the reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification: Employing techniques like recrystallization, chromatography, and distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-[4-[6-amino-1-(3-chlorophenyl)-5-cyano-3-methyl-4H-pyrano[2,3-c]pyrazol-4-yl]phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to form amine derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium hydroxide or sodium methoxide in polar solvents.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amine derivatives.

    Substitution: Hydroxyl or alkoxy derivatives.

Scientific Research Applications

N-[4-[6-amino-1-(3-chlorophenyl)-5-cyano-3-methyl-4H-pyrano[2,3-c]pyrazol-4-yl]phenyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.

    Materials Science: Possible applications in the development of organic semiconductors or as a building block for complex organic materials.

    Biological Studies: Investigating its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N-[4-[6-amino-1-(3-chlorophenyl)-5-cyano-3-methyl-4H-pyrano[2,3-c]pyrazol-4-yl]phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The exact pathways and targets would depend on the specific application and require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: These compounds have a similar aromatic structure but differ in the substitution pattern and functional groups.

    Pyrano[2,3-c]pyrazole derivatives: Compounds with similar core structures but different substituents.

Uniqueness

N-[4-[6-amino-1-(3-chlorophenyl)-5-cyano-3-methyl-4H-pyrano[2,3-c]pyrazol-4-yl]phenyl]acetamide is unique due to its specific combination of functional groups and the presence of the pyrano[2,3-c]pyrazole core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[4-[6-amino-1-(3-chlorophenyl)-5-cyano-3-methyl-4H-pyrano[2,3-c]pyrazol-4-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN5O2/c1-12-19-20(14-6-8-16(9-7-14)26-13(2)29)18(11-24)21(25)30-22(19)28(27-12)17-5-3-4-15(23)10-17/h3-10,20H,25H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZAWHHFNCLCWFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC=C(C=C3)NC(=O)C)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-[6-amino-1-(3-chlorophenyl)-5-cyano-3-methyl-4H-pyrano[2,3-c]pyrazol-4-yl]phenyl]acetamide
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N-[4-[6-amino-1-(3-chlorophenyl)-5-cyano-3-methyl-4H-pyrano[2,3-c]pyrazol-4-yl]phenyl]acetamide
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N-[4-[6-amino-1-(3-chlorophenyl)-5-cyano-3-methyl-4H-pyrano[2,3-c]pyrazol-4-yl]phenyl]acetamide
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N-[4-[6-amino-1-(3-chlorophenyl)-5-cyano-3-methyl-4H-pyrano[2,3-c]pyrazol-4-yl]phenyl]acetamide
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N-[4-[6-amino-1-(3-chlorophenyl)-5-cyano-3-methyl-4H-pyrano[2,3-c]pyrazol-4-yl]phenyl]acetamide
Reactant of Route 6
N-[4-[6-amino-1-(3-chlorophenyl)-5-cyano-3-methyl-4H-pyrano[2,3-c]pyrazol-4-yl]phenyl]acetamide

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